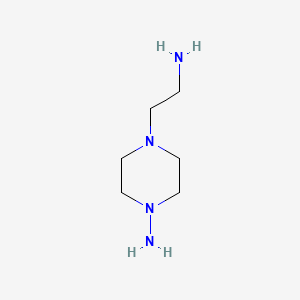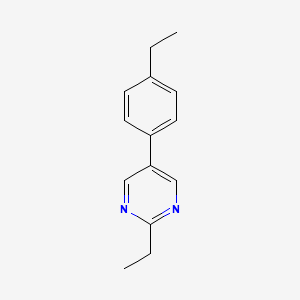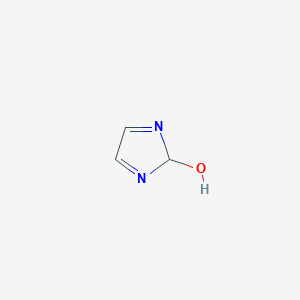
2H-Imidazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Imidazol-2-ol is a heterocyclic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This structure is similar to that of imidazole, but with an additional hydroxyl group attached to the second carbon atom. The compound is known for its versatility and is used in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of glyoxal with ammonia, which forms the imidazole ring. The hydroxyl group can be introduced through subsequent reactions involving oxidation or substitution.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as erbium triflate have been used to facilitate the cyclization of α-azido chalcones, aryl aldehydes, and anilines . These methods are designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Imidazol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
2H-Imidazol-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, agrochemicals, and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2H-Imidazol-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparación Con Compuestos Similares
Imidazole: Lacks the hydroxyl group present in 2H-Imidazol-2-ol.
Benzimidazole: Contains a fused benzene ring, making it more rigid and less reactive.
Thiazole: Contains a sulfur atom instead of the second nitrogen atom.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts additional reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
Número CAS |
916970-99-5 |
|---|---|
Fórmula molecular |
C3H4N2O |
Peso molecular |
84.08 g/mol |
Nombre IUPAC |
2H-imidazol-2-ol |
InChI |
InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1-3,6H |
Clave InChI |
LJNHIGKEMMWLEI-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(N=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


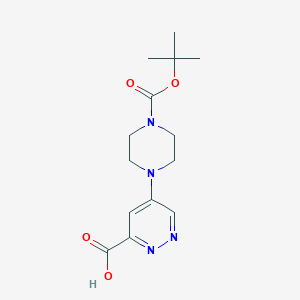





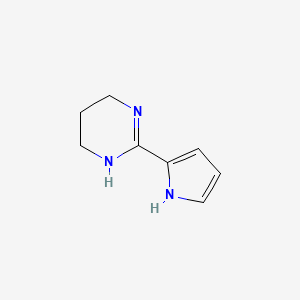



![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
